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Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

Cat. No.: B8070209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Cefotiam dihydrochloride hydrate, a semisynthetic, broad-spectrum cephalosporin

antibiotic. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and

characterization of this important active pharmaceutical ingredient (API).

Introduction
Cefotiam is a parenteral third-generation cephalosporin antibiotic effective against a wide range

of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition

of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to

bacterial cell lysis and death.[2][3] A thorough understanding of its chemical structure and purity

is paramount for ensuring its safety and efficacy. This guide outlines the key spectroscopic

techniques employed for the comprehensive analysis of Cefotiam dihydrochloride hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic

molecules. For Cefotiam dihydrochloride hydrate, ¹H and ¹³C NMR, along with two-

dimensional techniques like HSQC, HMBC, and NOESY, provide detailed information about the

molecular framework.
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Experimental Protocol
Instrument: Varian INOVA 600 MHz NMR Spectrometer

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

Temperature: 25°C

Internal Standard: Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and the residual

solvent peak for ¹³C NMR (DMSO-d₆ at δ = 39.5 ppm).

Data Acquisition: Standard pulse programs are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY,

HSQC, HMBC, NOESY) experiments.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data of Cefotiam in DMSO-d₆ (600 MHz)[4][5]

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-29 6.25 s -

H-6 4.95 d 4.8

H-7 5.54 dd 4.8, 8.4

H-4a 3.59 d 17.4

H-4b 3.32 d 17.4

H-10a 4.37 d 12.6

H-10b 4.26 d 12.6

H₃-20, 21 2.16 s -

Table 2: ¹³C NMR Spectroscopic Data of Cefotiam in DMSO-d₆[4]
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Carbon Assignment Chemical Shift (δ, ppm) Carbon Type (DEPT)

C-2 123.4 C

C-3 128.9 C

C-4 26.2 CH₂

C-6 57.5 CH

C-7 58.7 CH

C-8 164.0 C

C-10 45.1 CH₂

C-12 155.0 C

C-14 55.4 CH₂

C-15 45.0 CH₂

C-17 150.2 C

C-18 169.9 C

C-20 45.0 CH₃

C-21 45.0 CH₃

C-23 169.9 C

C-24 37.1 CH₂

C-25 145.6 C

C-27 168.3 C

C-29 102.5 CH

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Cefotiam dihydrochloride hydrate is expected to show

characteristic absorption bands for its key structural features. While a definitive spectrum from
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the Japanese Pharmacopoeia was not accessible, the following table outlines the probable

characteristic absorption bands based on the known structure of Cefotiam and general IR

principles.

Experimental Protocol
Instrument: Fourier-transform infrared (FTIR) spectrophotometer

Sample Preparation: Potassium bromide (KBr) disk method

Wavenumber Range: 4000-400 cm⁻¹

Data Presentation
Table 3: Probable Characteristic IR Absorption Bands for Cefotiam Dihydrochloride Hydrate

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 (broad)
O-H (hydrate), N-H (amine,

amide)
Stretching

~3050 C-H (aromatic/vinylic) Stretching

~2950 C-H (aliphatic) Stretching

~1770 C=O (β-lactam) Stretching

~1670 C=O (amide) Stretching

~1610 C=C, C=N Stretching

~1540 N-H Bending

~1370 C-H Bending

~1270 C-O Stretching

~1100 C-N Stretching

Mass Spectrometry (MS)
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Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol
Instrument: Column-switching HPLC-MS system

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

Electrospray Voltage: 4,500 V

Ion Source Temperature: 500°C

Curtain Gas Flow: 20 arbitrary units

Ion Source Gas 1: 60 arbitrary units

Ion Source Gas 2: 65 arbitrary units

Collision Gas: High

Declustering Potential: 71.0 V

Collision Energy: 10.00 V

Data Presentation
Table 4: Mass Spectrometry Data for Cefotiam[4][5]
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Ion m/z

[M+H]⁺ 526.3

[M+Na]⁺ 548.2

Characteristic Fragment Ions

Fragment 1 498.1

Fragment 2 385.0

Fragment 3 198.1

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Cefotiam dihydrochloride hydrate.
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Caption: Experimental workflow for spectroscopic analysis.

Mechanism of Action
The antibacterial activity of Cefotiam results from the inhibition of bacterial cell wall synthesis.

The following diagram depicts this signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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